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Compound of Interest

Compound Name: Xylylcarb

Cat. No.: B1683432 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for

the carbamate insecticide, aminocarb. The document details the core chemical reactions,

experimental protocols, and quantitative data to support research, development, and

production efforts.

Introduction
Aminocarb, chemically known as 4-(dimethylamino)-3-methylphenyl methylcarbamate, is a

carbamate insecticide that has been utilized in agriculture and forestry. Its synthesis involves

multi-step chemical transformations, primarily centered around the formation of a key

substituted phenol intermediate followed by carbamoylation. This guide will explore the two

main synthetic routes to aminocarb, providing detailed experimental procedures and relevant

data.

Synthesis Pathways
There are two primary synthetic routes for the production of aminocarb. The first, and most

common commercial pathway, begins with the nitration or nitrosation of m-cresol. The second,

a more direct route, utilizes 4-(dimethylamino)-3-methylphenol as the starting material.

Route 1: From m-Cresol
This pathway involves three key steps:
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Nitrosation/Nitration of m-Cresol: m-Cresol is first converted to an intermediate, either 4-

nitroso-3-methylphenol or 4-nitro-3-methylphenol.

Catalytic Hydrogenation: The nitro or nitroso intermediate is then reduced to 4-amino-3-

methylphenol.

Carbamoylation: The resulting 4-amino-3-methylphenol is reacted with methyl isocyanate to

yield aminocarb.

Alternatively, the intermediate 4-amino-3-methylphenol can be dimethylated to 4-

(dimethylamino)-3-methylphenol before the final carbamoylation step.
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Diagram 1: Synthesis Pathways of Aminocarb from m-Cresol.

Route 2: From 4-(Dimethylamino)-3-methylphenol
This is a more direct, single-step synthesis where 4-(dimethylamino)-3-methylphenol is reacted

with methyl isocyanate.

4-(Dimethylamino)-3-methylphenol Aminocarb

Carbamoylation
(Methyl Isocyanate)

Click to download full resolution via product page

Diagram 2: Direct Synthesis of Aminocarb.

Experimental Protocols and Data
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The following sections provide detailed experimental procedures for the key steps in the

synthesis of aminocarb, along with quantitative data in tabular format for easy comparison.

Step 1: Synthesis of Intermediates from m-Cresol
Protocol 1: Nitrosation of m-Cresol to 4-Nitroso-3-methylphenol[1]

This protocol describes the nitrosation of m-cresol to produce 4-nitroso-3-methylphenol.

Experimental Workflow:

Start
Dissolve m-cresol and

Sodium Nitrite in
NaOH solution

Cool to 3-10°C Slowly add mixture
to pre-cooled HCl

React for 30 min
at 3-10°C Filter the reaction mixture Dry the solid product 4-Nitroso-3-methylphenol

Click to download full resolution via product page

Diagram 3: Workflow for Nitrosation of m-Cresol.

Methodology:

In a suitable vessel, dissolve 28.5 g of m-cresol and 19.4 g of sodium nitrite in a solution of

11.2 g of sodium hydroxide in 120 ml of water, maintaining the temperature at 10°C.

Cool the resulting solution to 3-10°C.

In a separate four-hole flask, prepare a solution of 81.4 g of 36% hydrochloric acid in 58.1 g

of water.

Slowly add the m-cresol/sodium nitrite solution to the hydrochloric acid solution while

maintaining the temperature between 3-10°C.

After the addition is complete, continue to stir the mixture for 30 minutes.

Filter the resulting solid and dry it in an oven to obtain 4-nitroso-3-methylphenol.

Quantitative Data:
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Parameter Value Reference

m-Cresol 28.5 g [1]

Sodium Nitrite 19.4 g [1]

Sodium Hydroxide 11.2 g [1]

36% Hydrochloric Acid 81.4 g [1]

Reaction Temperature 3-10°C [1]

Reaction Time 30 minutes [1]

Yield 93.0% (33.6 g) [1]

Protocol 2: Nitration of m-Cresol to 4-Nitro-3-methylphenol[2]

This protocol involves the esterification of p-cresol followed by nitration and hydrolysis. While

the source specifies p-cresol, the methodology can be adapted for m-cresol.

Methodology:

Esterification: React m-cresol with phosgene in the presence of sodium hydroxide to form

the corresponding carbonate ester.

Nitration: Treat the carbonate ester with a mixture of industrial sulfuric acid and nitric acid,

keeping the temperature controlled.

Hydrolysis: Hydrolyze the nitrated ester using sodium carbonate, followed by acidification

with hydrochloric acid to yield the crude 4-nitro-3-methylphenol.

Refining: The crude product is then purified.

Quantitative Data:
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Parameter Reactant/Condition Specification Reference

Esterification p-Methyl phenol >98% purity [2]

NaOH 30% solution [2]

Nitration Sulfuric Acid
96-98%, 1.80-1.84

g/ml
[2]

Nitric Acid 98%, 1.50 g/ml [2]

Hydrolysis Sodium Carbonate 98% purity [2]

Hydrochloric Acid 35-37% solution [2]

Step 2: Catalytic Hydrogenation to 4-Amino-3-
methylphenol
Protocol 3: Reduction of 4-Nitroso-3-methylphenol using Palladium on Carbon (Pd/C)[1][3]

This protocol details the reduction of 4-nitroso-3-methylphenol to 4-amino-3-methylphenol

using a palladium on carbon catalyst.

Experimental Workflow:

Start
Charge autoclave with

4-nitroso-3-methylphenol,
methanol, Pd/C, and NH3

Purge with Nitrogen Pressurize with Hydrogen Stir at 20-25°C
for 2-8 hours Filter to remove catalyst Evaporate solvent 4-Amino-3-methylphenol

Click to download full resolution via product page

Diagram 4: Workflow for Pd/C Catalyzed Reduction.

Methodology:

In an autoclave, combine 4-nitroso-3-methylphenol and methanol in a 1:7.5 weight ratio.

Add 10% Pd/C catalyst (3% by weight of the nitroso compound) and ammonia solution (10%

by weight of the nitroso compound).
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Seal the autoclave and purge with nitrogen.

Pressurize with hydrogen gas.

Stir the mixture at 20-25°C for 2-8 hours, or until hydrogen uptake ceases.

Filter the reaction mixture to remove the catalyst.

Remove the solvent by evaporation to obtain the crude 4-amino-3-methylphenol.

Quantitative Data:

Parameter Value Reference

Precursor 4-nitroso-3-methylphenol [1][3]

Catalyst 10% Palladium on Carbon [3]

Catalyst Loading 3 wt% relative to precursor [1][3]

Solvent Methanol [1][3]

Precursor:Solvent Ratio 1:7.5 (w/w) [1]

Promoter
Ammonia (10 wt% of

precursor)
[1][3]

Temperature 20-25°C [1][3]

Pressure Atmospheric Hydrogen [3]

Reaction Time 2-8 hours [1][3]

Protocol 4: Reduction of 4-Nitro-3-methylphenol using Raney Nickel[3]

This protocol describes an alternative reduction method using Raney Nickel as the catalyst.

Methodology:

Suspend 4-nitro-3-methylphenol in methanol in a round-bottom flask.

Carefully add a slurry of Raney Nickel.
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While stirring at room temperature, add 90% formic acid.

The reaction is typically complete in 10-20 minutes.

Monitor the reaction by observing the cessation of gas evolution.

Filter the mixture to remove the catalyst.

The filtrate can be worked up by dissolving the residue in an organic solvent, washing with a

saturated sodium chloride solution, drying, and evaporating the solvent.

Quantitative Data:

Parameter Value Reference

Precursor 4-nitro-3-methylphenol [3]

Catalyst Raney Nickel [3]

Catalyst Loading
~5-10 wt% relative to

precursor
[3]

Solvent Methanol with Formic Acid [3]

Temperature Room Temperature [3]

Reaction Time 10-20 minutes [3]

Yield 85-90% [3]

Step 3: Synthesis of 4-(Dimethylamino)-3-methylphenol
(Optional Intermediate Step)
Protocol 5: Eschweiler-Clarke Reaction for Dimethylation of 4-Amino-3-methylphenol[4][5][6][7]

[8]

The Eschweiler-Clarke reaction is a method for the methylation of primary or secondary amines

using excess formic acid and formaldehyde.[4][5] This reaction proceeds via reductive

amination and stops at the tertiary amine stage without forming quaternary ammonium salts.[4]

[8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Catalytic_Reduction_of_4_Amino_m_cresol_Precursors.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Catalytic_Reduction_of_4_Amino_m_cresol_Precursors.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Catalytic_Reduction_of_4_Amino_m_cresol_Precursors.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Catalytic_Reduction_of_4_Amino_m_cresol_Precursors.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Catalytic_Reduction_of_4_Amino_m_cresol_Precursors.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Catalytic_Reduction_of_4_Amino_m_cresol_Precursors.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Catalytic_Reduction_of_4_Amino_m_cresol_Precursors.pdf
https://en.wikipedia.org/wiki/Eschweiler%E2%80%93Clarke_reaction
https://grokipedia.com/page/Eschweiler%E2%80%93Clarke_reaction
https://m.youtube.com/watch?v=xYHbklTo5S8
https://www.jk-sci.com/blogs/resource-center/eschweiler-clarke-reaction
https://pmc.ncbi.nlm.nih.gov/articles/PMC12430128/
https://en.wikipedia.org/wiki/Eschweiler%E2%80%93Clarke_reaction
https://grokipedia.com/page/Eschweiler%E2%80%93Clarke_reaction
https://en.wikipedia.org/wiki/Eschweiler%E2%80%93Clarke_reaction
https://pmc.ncbi.nlm.nih.gov/articles/PMC12430128/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683432?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Methodology:

The primary amine (4-amino-3-methylphenol) is treated with excess formaldehyde and

formic acid.

The mixture is typically heated to near boiling.

The reaction involves the formation of an imine with formaldehyde, which is then reduced by

formic acid, releasing carbon dioxide.[4] This process is repeated to achieve dimethylation.

Step 4: Carbamoylation to Aminocarb
Protocol 6: Reaction of 4-(Dimethylamino)-3-methylphenol with Methyl Isocyanate

This is the final step in the synthesis of aminocarb.

Methodology:

Dissolve 4-(dimethylamino)-3-methylphenol in a suitable inert solvent such as toluene.

Add a catalytic amount of a tin compound.

React the solution with methyl isocyanate.

The aminocarb product can be purified by crystallization from isopropanol or by vacuum

distillation.

Conclusion
The synthesis of aminocarb can be achieved through multiple pathways, with the route starting

from m-cresol being the most established. The selection of a specific route and protocol will

depend on factors such as the availability of starting materials, desired purity, and scalability.

The detailed experimental procedures and quantitative data provided in this guide serve as a

valuable resource for researchers and professionals involved in the synthesis of aminocarb and

related compounds. Careful control of reaction conditions is crucial to maximize yield and

minimize the formation of byproducts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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